molecular formula C15H24 B1246775 (1S,6R)-alpha-himachalene

(1S,6R)-alpha-himachalene

Cat. No. B1246775
M. Wt: 204.35 g/mol
InChI Key: ZJSIKVDEOWWVEH-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-alpha-himachalene is a cis-alpha-himachalene. It is an enantiomer of a (1R,6S)-alpha-himachalene.

Scientific Research Applications

  • Synthesis and Stereochemistry : (1S,6R)-alpha-himachalene has been the subject of synthetic and stereochemical studies, contributing to the understanding of its molecular structure and properties. For instance, the synthesis and stereochemistry of various himachalene-type sesquiterpenes, including (1S,6R)-alpha-himachalene, have been explored, providing insights into their molecular configurations (Muto, Bando, & Mori, 2004).

  • Natural Sources and Structure Analysis : Research dating back to 1968 has investigated the structure of alpha- and beta-himachalenes, major components of Himalayan deodar oil, highlighting their unique sesquiterpenoid carbon framework (Joseph & Dev, 1968).

  • Chemical Synthesis : Studies have focused on the convergent synthesis of himachalenes, including (1S,6R)-alpha-himachalene, from various chemical precursors. This research is pivotal in understanding the synthetic pathways and potential applications of himachalenes in various fields (Oppolzer & Snowden, 1981).

  • Molecular Docking Studies : Recent studies have synthesized derivatives of beta-himachalene and analyzed them using molecular docking studies, which are crucial in understanding their potential biological activities and interactions with proteins (El Had et al., 2022).

  • Role in Insect Behavior : Research has shown that derivatives of alpha-himachalene, such as (1S,3S,7R)-3-methyl-alpha-himachalene, play a role in insect behavior, particularly in attracting mates in certain sandfly species (Spiegel et al., 2005).

  • Chemical Transformations : Studies on the reaction of beta-himachalene with dihalocarbene and its molecular structure have contributed to a deeper understanding of the chemical transformations and properties of himachalene compounds (Eljamili et al., 2002).

properties

Product Name

(1S,6R)-alpha-himachalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aR,9aS)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m1/s1

InChI Key

ZJSIKVDEOWWVEH-ZIAGYGMSSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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